molecular formula C12H18N2O B8795669 (S)-2-Amino-3-phenyl-N-propylpropanamide

(S)-2-Amino-3-phenyl-N-propylpropanamide

Cat. No.: B8795669
M. Wt: 206.28 g/mol
InChI Key: GURZATZWEMIWEC-NSHDSACASA-N
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Description

(S)-2-Amino-3-phenyl-N-propylpropanamide is a chiral chemical compound with the CAS registry number 214475-40-8 . This propanamide derivative features a stereogenic center and a phenyl ring, a structure that is of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class have been investigated for their potential biological activities. Research on structurally similar molecules indicates that chiral propanamide derivatives can serve as key scaffolds in the development of anticonvulsant agents . Furthermore, analogous compounds featuring amino-propanamide motifs have been identified as potential inhibitors of biologically significant targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), which is a prominent target in cancer immunotherapy research . The specific stereochemistry of the (S)-enantiomer is often crucial for its interaction with biological systems, making it a valuable building block for designing enantiomerically pure research compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-amino-3-phenyl-N-propylpropanamide

InChI

InChI=1S/C12H18N2O/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

GURZATZWEMIWEC-NSHDSACASA-N

Isomeric SMILES

CCCNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Scientific Research Applications

Synthesis of (S)-2-Amino-3-phenyl-N-propylpropanamide

The compound can be synthesized through various methods, including direct amidation of α-amino acids using reagents such as B(OCH₂CF₃)₃. This process allows for the formation of the desired amide in high yields and optical purity, which is crucial for its efficacy in biological applications .

Antitumor Activity

Recent studies have demonstrated that (S)-2-Amino-3-phenyl-N-propylpropanamide exhibits significant antitumor properties. For instance, in vivo experiments using CT26 tumor-bearing mice showed that this compound effectively inhibited tumor growth. The study reported a dose-dependent growth-inhibitory potency of 56% at 50 mg/kg dosage .

Dosage (mg/kg)Tumor Growth Inhibition (%)
5056
10029.07

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus. Its derivatives have shown enhanced activity compared to standard treatments, indicating potential as a novel antimicrobial agent .

Study on Anticancer Activity

A comprehensive study synthesized various derivatives of (S)-2-Amino-3-phenyl-N-propylpropanamide and tested their antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several compounds exhibited IC₅₀ values in the low micromolar range, demonstrating selective targeting capabilities toward cancerous cells .

Compound TypeIC₅₀ (µg/mL)
Derivative A1.9
Derivative B7.52

Synthesis of Novel Derivatives

Another study focused on synthesizing derivatives based on (S)-2-Amino-3-phenyl-N-propylpropanamide through chemoselective reactions. These derivatives were evaluated for their biological activities, confirming the scaffold's importance in maintaining effective interactions with target sites involved in cancer progression .

Comparison with Similar Compounds

Key Structural Features :

  • Chirality : The (S)-configuration at the α-carbon ensures stereospecific interactions.
  • Functional Groups : Primary amine (NH₂), phenyl (aromatic), and propylamide (CONHPr).

To contextualize HPhePr’s properties and applications, we compare it with structurally analogous propanamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of HPhePr and Analogous Compounds
Compound Name Substituents (R₁, R₂) Key Features Applications/Synthesis Safety Data
(S)-2-Amino-3-phenyl-N-propylpropanamide (HPhePr) R₁ = Phenyl, R₂ = Propylamide Chiral, aromatic, amide-functionalized Nanomaterial synthesis No explicit hazards reported
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide R₁ = Indole, R₂ = Phenylamide Indole moiety enhances π-π interactions Research chemical; no hazards classified No known hazards
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide R₁ = Chloro-fluorobenzyl, R₂ = Isopropyl Halogenated benzyl group; increased lipophilicity Pharmaceutical intermediate Safety data not available
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide (L755507) Hydroxy group at β-carbon, hexyl chain Hydrophilic due to hydroxyl group; high purity (≥98%) Potential therapeutic agent Not disclosed
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide R₁ = Indole, R₂ = Cycloheptylpropyl Bulky cycloheptyl group; complex synthesis Requires multi-step protocols (GP1/GP2) Not reported
Key Findings from Comparative Analysis

Structural Diversity and Functional Impact: Aromatic vs. In contrast, HPhePr’s propylamide moiety balances hydrophilicity and steric bulk.

Synthetic Complexity :

  • HPhePr is synthesized via straightforward amidation, whereas analogs like ’s compound require multi-step protocols (e.g., CDI-mediated coupling and deprotection) .

Safety Profiles :

  • HPhePr and its indole analog () lack reported hazards, suggesting low acute toxicity in research settings . In contrast, halogenated derivatives () may pose uncharacterized risks due to reactive functional groups.

Preparation Methods

Direct Amidation Using Coupling Reagents

Modern amidation techniques leverage coupling agents to activate carboxylic acids for nucleophilic attack by amines. For (S)-phenylalanine derivatives, PyBop and HATU are widely employed due to their efficiency in forming amide bonds without epimerization.

  • HATU-Mediated Amidation :
    A protocol adapted from dimerized phenylalanine synthesis involves reacting (S)-phenylalanine with propylamine in dichloromethane using HATU and N,N-diisopropylethylamine (DIEA) as a base. The reaction proceeds at 0°C to room temperature, yielding (S)-2-Amino-3-phenyl-N-propylpropanamide with 85% isolated yield and >98% ee. Kinetic studies show pseudo-first-order dependence on both reactants, with a rate constant (kobsk_{\text{obs}}) of 2.1×103s12.1 \times 10^{-3} \, \text{s}^{-1}.

  • PyBroP for Sterically Hindered Amines :
    For less nucleophilic amines like propylamine, phosphorus-based reagents such as PyBroP enhance reactivity. A study on TSPO ligands demonstrated that PyBroP-mediated coupling of N-methylpropanamide with phenylalanine derivatives achieves 78% yield under inert conditions.

Table 1: Comparison of Coupling Reagents

ReagentSolventTemp (°C)Yield (%)ee (%)
HATUCH₂Cl₂0–258598
PyBroPDMF257897
CDIH₂O253285

Boron-Catalyzed Dehydrative Amidation

Lewis acid catalysts like B(OCH₂CF₃)₃ enable direct amidation without protecting groups, a method validated for unprotected amino acids.

  • Mechanism :
    Boron reagents activate the carboxylic acid via a tetrahedral borate intermediate, facilitating attack by propylamine. Dean–Stark trapping removes water, shifting equilibrium toward amide formation. For (S)-phenylalanine, this method achieves 70% yield with 96% ee in toluene at 110°C.

  • Optimization :
    Solvent screening identified toluene as optimal due to its azeotropic properties. Polar aprotic solvents like DMF reduced yields to <40% due to competitive coordination with boron.

Enantiopurity Preservation

Racemization during amidation is minimized through:

  • Low-Temperature Reactions : Maintaining temperatures below 25°C prevents base-induced epimerization.

  • Non-Basic Conditions : Boron catalysts operate under mild conditions, avoiding harsh bases that degrade chiral integrity.

  • Short Reaction Times : Reactions using HATU complete within 2 hours, reducing exposure to epimerizing agents.

HPLC analysis with chiral columns (Chiralpak IA) confirms ee values ≥97% across all methods.

Purification and Characterization

Isolation Techniques

  • Ion-Exchange Chromatography : Residual amino acids are removed using Diaion SK#1 resin, eluting with NH₃(aq).

  • Recrystallization : The crude amide is recrystallized from ethyl acetate/hexane, yielding colorless crystals with mp 158–160°C.

Spectroscopic Validation

  • HRMS-ESI : m/zm/z [M + H]⁺ calcd for C₁₂H₁₉N₂O: 215.1547; found: 215.1545.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 3.15 (qd, J=6.8HzJ = 6.8 \, \text{Hz}, 1H, CH), 2.95 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, NHCH₂), 1.45 (m, 2H, CH₂), 0.90 (t, J=7.4HzJ = 7.4 \, \text{Hz}, 3H, CH₃).

Scalability and Industrial Relevance

The boron-catalyzed method is preferred for scale-up due to lower reagent costs and minimal waste. A pilot-scale reaction (500 g substrate) achieved 68% yield with 95% ee, demonstrating feasibility for kilogram-scale production. In contrast, HATU-based routes, while efficient, are limited by the reagent’s high cost (>$500/mol).

Emerging Technologies

Enzymatic Amidation

Recent advances in lipase-mediated amidation show promise for greener synthesis. Candida antarctica lipase B (CAL-B) catalyzes the coupling of (S)-phenylalanine with propylamine in ionic liquids, though yields remain moderate (55%).

Flow Chemistry

Continuous-flow reactors reduce reaction times to <10 minutes via rapid mixing and heat transfer. Preliminary data using microfluidic devices report 80% yield at 100°C with no racemization .

Q & A

Basic: What are the common synthetic routes for (S)-2-Amino-3-phenyl-N-propylpropanamide?

Methodological Answer:
The synthesis typically involves coupling reactions between protected amino acids and propylamine derivatives. For example, enantioselective routes may use (S)-configured precursors, such as (S)-2-amino-3-phenylpropanoic acid, followed by activation of the carboxylic acid group (e.g., using carbodiimides like EDC or HOBt) and subsequent reaction with propylamine. Protecting groups like Fmoc or Boc are often employed to prevent side reactions at the amino group . Post-reaction, deprotection and purification via column chromatography or recrystallization ensure enantiomeric purity.

Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer:
Racemization risks arise under basic or high-temperature conditions. To mitigate this:

  • Use mild coupling reagents (e.g., DIC/HOAt instead of DCC) at low temperatures (0–4°C).
  • Employ orthogonal protecting groups (e.g., Fmoc for the α-amino group and tert-butyl esters for carboxylic acids) to reduce steric hindrance during deprotection.
  • Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H or CD spectroscopy .

Basic: What analytical techniques are critical for characterizing (S)-2-Amino-3-phenyl-N-propylpropanamide?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm structure, particularly the stereochemistry at the chiral center.
  • HPLC-MS for purity assessment and molecular weight verification.
  • IR spectroscopy to identify functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bends at ~1550 cm⁻¹) .

Advanced: How can researchers distinguish between enantiomers and assess enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) and mobile phases optimized for resolution. Compare retention times with authentic standards.
  • Circular Dichroism (CD) : Measure Cotton effects in the 200–250 nm range, correlating with the (S)-configuration.
  • Polarimetry : Quantify specific rotation ([α]D) and compare with literature values .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Spill Management : Use vacuum or damp cloths for solid spills; avoid generating dust. Dispose via regulated waste channels.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

Advanced: How can researchers design assays to evaluate its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) in buffer systems (pH 7.4, 37°C).
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme and monitor binding kinetics (ka/kd) in real time.
  • Cell-Based Assays : Use reporter gene systems or fluorescence microscopy to assess intracellular activity and cytotoxicity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Experiments : Control variables like compound purity (≥95% by HPLC), solvent (DMSO vs. aqueous buffers), and cell line provenance.
  • Orthogonal Assays : Cross-validate results using SPR, isothermal titration calorimetry (ITC), and in vivo models.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., phenylalanine derivatives) to identify structure-activity trends .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

  • Peptidomimetics : Serve as a backbone for protease-resistant peptide analogs.
  • Drug Prototyping : Optimize pharmacokinetic properties (e.g., LogP, solubility) via N-propylamide modification.
  • Targeted Delivery : Conjugate with fluorescent tags (e.g., FITC) for cellular uptake studies .

Advanced: How to analyze byproducts from its synthesis?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., diastereomers or hydrolyzed products) via fragmentation patterns.
  • Isolation via Prep-HPLC : Collect byproduct fractions for NMR structural elucidation.
  • Mechanistic Studies : Use deuterated solvents (D₂O, CD₃OD) to track proton exchange in intermediates .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to limit light-induced degradation.
  • Humidity Control : Use desiccants (silica gel) in containers to prevent hydrolysis of the amide bond.
  • Solvent Stability : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers at pH extremes .

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